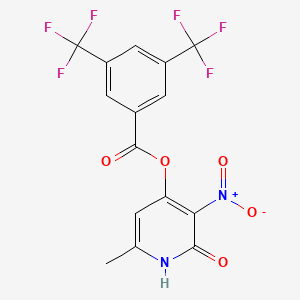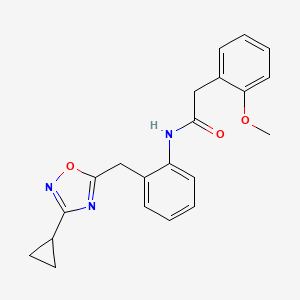
(2-((Difluorométhyl)thio)phényl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15F2N3O2S and its molecular weight is 351.37. The purity is usually 95%.
BenchChem offers high-quality (2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifibrotique
Les dérivés de la pyrimidine, y compris ce composé, ont été synthétisés et évalués pour leur activité antifibrotique . Certains de ces composés ont montré une meilleure activité antifibrotique que la pirfénidone et la Bipy55′DC sur les cellules HSC-T6 . Ils ont efficacement inhibé l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire in vitro .
Activité antimicrobienne
Les dérivés de la pyrimidine, y compris ce composé, sont connus pour présenter une activité antimicrobienne . Ils ont été utilisés dans la conception de nouveaux composés hétérocycliques avec des activités biologiques potentielles .
Activité antivirale
Les dérivés de la pyrimidine sont également connus pour leur activité antivirale . Ils ont été utilisés dans la conception de nouveaux composés hétérocycliques avec des activités biologiques potentielles .
Activité antitumorale
Il a été rapporté que les dérivés de la pyrimidine présentent une activité antitumorale . Ils ont été utilisés dans la conception de nouveaux composés hétérocycliques avec des activités biologiques potentielles .
Gestion de la résistance aux pesticides
Les dérivés de la pyrimidinamine, y compris ce composé, sont considérés comme des composés agricoles prometteurs en raison de leur activité exceptionnelle et de leur mode d'action qui est différent de celui des autres fongicides . Cela en fait un outil potentiel pour la gestion de la résistance aux pesticides .
Propriétés
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2S/c17-15(18)24-13-5-2-1-4-12(13)14(22)21-9-6-11(10-21)23-16-19-7-3-8-20-16/h1-5,7-8,11,15H,6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMSUVMTAAZDGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-4-carboxamide](/img/structure/B2406272.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2406275.png)
![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)
![(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2406277.png)
![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)


